molecular formula C9H5N2NaO3 B1520647 Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate CAS No. 1193387-87-9

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1520647
M. Wt: 212.14 g/mol
InChI Key: DDUMDBTXUDBJGO-UHFFFAOYSA-M
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Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds that contain a five-membered ring structure composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of amidoximes . For example, the synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treating a compound with hydroxyl amine hydrate to get amidoxime, followed by cyclization using acyl chloride .


Molecular Structure Analysis

The 1,3,4-oxadiazole molecule is composed of a five-membered heterocyclic ring, which includes two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse and depend on the specific compound and reaction conditions. For instance, the semicarbazones are produced as an intermediate at the platinum electrode, via reaction between substituted aldehydes and semicarbazide in the presence of sodium acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For instance, with two methyl groups, 1,3,4-Oxadiazole is completely soluble in water, while aryl substituents lower the solubility significantly .

Scientific Research Applications

1. Chemical Genetics and Apoptosis Induction

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate, as part of the 3-aryl-5-aryl-1,2,4-oxadiazoles class, has potential in chemical genetics for the discovery of apoptosis inducers, important in cancer research. Tail-interacting protein 47 (TIP47), an insulin-like growth factor II receptor binding protein, has been identified as the molecular target of 3-aryl-5-aryl-1,2,4-oxadiazoles, highlighting their role in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).

2. Antimicrobial Properties

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, including derivatives of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate, have been synthesized and shown to exhibit antimicrobial activity against various microbial species. This highlights the compound's potential in the development of new antimicrobial agents (Gul et al., 2017).

3. Application in Light-Emitting Diodes

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate has applications in the development of phosphorescent light-emitting diodes (LEDs). Polymers bearing 5-phenyl-1,3,4-oxadiazole groups have been synthesized and used as hosts for phosphors in LEDs, demonstrating the compound's utility in advanced material sciences (Zhang et al., 2011).

4. Antidepressant and Anticonvulsant Activities

The derivatives of sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate have been evaluated for their antidepressant and anticonvulsant activities. Certain compounds in this class demonstrated significant effects, comparable to or even surpassing traditional treatments, suggesting their potential in neuropsychiatric disorder management (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

5. Fluorescent Chemosensors

Compounds containing the 5-phenyl-1,3,4-oxadiazole moiety, like sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate, have been used to create novel polyphenylenes that act as fluorescent chemosensors. These are particularly sensitive to fluoride ions, demonstrating potential applications in environmental monitoring and analytical chemistry (Zhou et al., 2005).

Safety And Hazards

The safety and hazards associated with 1,3,4-oxadiazoles can vary depending on the specific compound. Some oxadiazoles are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of 1,3,4-oxadiazoles research involve the development of new synthetic strategies and the discovery of new molecules with potential biological effects . The constantly growing interest in heterocyclic systems of this nature has led to the search for new methods of obtaining complex structures containing oxadiazole rings .

properties

IUPAC Name

sodium;5-phenyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUMDBTXUDBJGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate

CAS RN

1193387-87-9
Record name sodium 5-phenyl-1,3,4-oxadiazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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